2-Bromo-6-iodobenzaldehyde 2-Bromo-6-iodobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1261497-91-9
VCID: VC4847352
InChI: InChI=1S/C7H4BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
SMILES: C1=CC(=C(C(=C1)I)C=O)Br
Molecular Formula: C7H4BrIO
Molecular Weight: 310.916

2-Bromo-6-iodobenzaldehyde

CAS No.: 1261497-91-9

Cat. No.: VC4847352

Molecular Formula: C7H4BrIO

Molecular Weight: 310.916

* For research use only. Not for human or veterinary use.

2-Bromo-6-iodobenzaldehyde - 1261497-91-9

Specification

CAS No. 1261497-91-9
Molecular Formula C7H4BrIO
Molecular Weight 310.916
IUPAC Name 2-bromo-6-iodobenzaldehyde
Standard InChI InChI=1S/C7H4BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Standard InChI Key FHQXAUNEIBFTPE-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)I)C=O)Br

Introduction

Chemical and Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR data for analogous compounds (e.g., 2-iodobenzaldehyde) reveal characteristic aldehyde proton signals near δ 9.97 ppm, with aromatic protons appearing between δ 7.23–7.89 ppm . For 2-bromo-6-iodobenzaldehyde, deshielding effects from halogens are expected to shift these signals upfield.

  • IR Spectroscopy: Strong absorption bands for the aldehyde group (C=O stretch) are observed near 1714 cm⁻¹, while C-Br and C-I stretches appear in the 500–700 cm⁻¹ range .

  • Mass Spectrometry: High-resolution mass spectra typically show a molecular ion peak at m/z 310.849 (calculated for C₇H₄BrIO) .

Synthetic Methodologies

Bromination and Iodination Strategies

The synthesis of 2-bromo-6-iodobenzaldehyde often involves sequential halogenation steps. A patented method for 2-bromo-6-fluorobenzaldehyde provides a template:

  • Bromination: 2-Bromo-6-fluorotoluene reacts with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light to form 2-bromo-6-fluorobenzyl bromide via a radical mechanism .

  • Oxidation: The benzyl bromide intermediate undergoes Kornblum oxidation using dimethyl sulfoxide (DMSO) and inorganic catalysts (e.g., NaHCO₃) to yield the aldehyde .

For 2-bromo-6-iodobenzaldehyde, iodination may precede or follow bromination, depending on the starting material. Metal-iodine exchange reactions using Grignard reagents or palladium catalysts have also been reported for related diiodinated benzaldehydes .

Regioselective Halogenation

Regioselectivity is critical in avoiding isomers like 2-bromo-4-iodobenzaldehyde . Recent advances employ directed ortho-metalation or transition-metal catalysis to achieve precise halogen placement . For example, palladium-mediated coupling of 2-triflyloxy-6-iodobenzenes selectively retains the iodine substituent while introducing bromine at the ortho position .

Applications in Medicinal Chemistry

Anticancer Activity

Halogenated benzaldehydes exhibit promising anticancer properties. Studies suggest that 2-bromo-6-iodobenzaldehyde derivatives inhibit tumor growth by disrupting cellular pathways such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) . For instance, chalcone analogs synthesized from similar aldehydes demonstrate glucose uptake enhancement and lipid accumulation suppression in adipocytes .

Role in Organic Synthesis

Cross-Coupling Reactions

The compound’s iodine and bromine substituents make it a prime substrate for Suzuki-Miyaura and Heck couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl aldehydes, which are precursors to pharmaceuticals and agrochemicals .

Functional Group Transformations

  • Reduction: The aldehyde group can be reduced to a primary alcohol (C₇H₅BrIOH) using NaBH₄ or LiAlH₄.

  • Condensation: Reaction with amines forms Schiff bases, which are useful in coordination chemistry .

Industrial and Material Science Applications

Pharmaceutical Intermediates

2-Bromo-6-iodobenzaldehyde is a key intermediate in synthesizing vanilloid receptor antagonists and phosphodiesterase inhibitors, which treat conditions like psoriasis and chronic pain . Major suppliers, including MolCore and Apollo Scientific, produce the compound under ISO-certified conditions for global distribution .

Electronic Materials

The electron-deficient aromatic system and heavy halogen atoms contribute to unique electronic properties. These features are exploited in organic semiconductors and liquid crystals, where halogen interactions stabilize molecular packing .

Future Directions

  • Biological Studies: Expanded in vivo testing to validate anticancer and metabolic activities .

  • Synthetic Innovation: Development of catalytic asymmetric reactions using chiral ligands .

  • Material Optimization: Exploration of halogen interactions in photovoltaic devices .

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